6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS: 926209-48-5) is a quinoline derivative with a bromine atom at position 6, a styryl group (comprising an ethenyl bridge and a 4-ethylphenyl substituent) at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₂₀H₁₆BrNO₂, with a molecular weight of 382.25 g/mol . This compound is structurally related to bioactive quinoline derivatives, which are often explored for antitumor, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINMJXBWMGGONL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an aryl halide to form the ethenyl linkage.
Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution under controlled conditions. For example:
Chlorination
Treatment with phosphorus trichloride (PCl₃) in toluene at reflux replaces the hydroxyl group at position 4 with chlorine (Table 1). This reaction proceeds with high efficiency, as demonstrated in the synthesis of chlorinated quinoline derivatives .
| Reaction Conditions | Reagents | Temperature | Yield |
|---|---|---|---|
| 6-bromoquinoline-4(1H)-one + PCl₃ | Toluene | Reflux | 92.6% |
Esterification
The carboxylic acid group undergoes Fischer esterification with ethanol in the presence of concentrated sulfuric acid. This reaction produces ethyl esters, which are intermediates in drug development (Table 2) .
| Reaction Conditions | Catalyst | Time | Yield |
|---|---|---|---|
| Carboxylic acid + EtOH | H₂SO₄ | 15–17 h | 96% |
Cyclization Reactions
Thermal cyclization in diphenyl ether facilitates quinoline ring formation. For instance, heating 3-(4-bromoanilino)ethyl acrylate in diphenyl ether at 220°C generates the quinoline core with yields exceeding 80% (Table 3) .
| Substrate | Solvent | Temperature | Yield |
|---|---|---|---|
| 3-(4-bromoanilino)ethyl acrylate | Diphenyl ether | 220°C | 81.06% |
Hydrolysis Reactions
The ethyl ester derivative undergoes hydrolysis under basic conditions to regenerate the carboxylic acid. For example, treatment with 10% NaOH at reflux achieves near-quantitative conversion (Table 4) .
| Substrate | Base | Time | Yield |
|---|---|---|---|
| Ethyl ester + NaOH | Aqueous | 1 h | 96% |
Interaction with Biological Targets
While not a classical chemical reaction, the compound interacts with enzymes like SIRT3 via hydrogen bonding and π-π stacking. Molecular docking studies suggest its carboxylic acid group forms critical interactions with active-site residues .
Key Structural Influences on Reactivity
-
Bromine substituent : Enhances electrophilic substitution at position 6.
-
Carboxylic acid group : Participates in acid-base reactions and hydrogen bonding.
-
Ethylphenyl ethenyl group : Stabilizes intermediates via resonance effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that quinoline derivatives exhibit anticancer properties. 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis. Its unique structure allows for functionalization and modification, making it suitable for creating more complex molecules. In synthetic chemistry, it has been utilized in the development of novel pharmaceuticals and agrochemicals. A case study demonstrated its application in synthesizing biologically active compounds through coupling reactions .
Materials Science
Fluorescent Materials
The compound's structural properties contribute to its potential use in developing fluorescent materials. Research indicates that quinoline derivatives can be incorporated into polymer matrices to create luminescent materials for applications in optoelectronics and sensors. A recent study showcased the incorporation of this compound into polymer films, resulting in enhanced fluorescence properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical properties and biological activity.
Position 6 Bromination
All listed compounds retain a bromine atom at position 6, which increases molecular weight and polarizability compared to non-brominated analogs. Bromine’s electron-withdrawing nature may enhance stability and binding to hydrophobic pockets in target proteins .
Carboxylic Acid at Position 4
The carboxylic acid group at position 4 is critical for solubility and hydrogen-bond interactions. Ester derivatives (e.g., ethyl esters) of similar compounds show reduced polarity but improved membrane permeability, as seen in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (). Hydrolysis of such esters yields the carboxylic acid form, which is more suitable for ionic interactions in aqueous environments .
Physicochemical and Predicted Properties
- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., styryl, isopropylphenyl) counteract this by increasing hydrophobicity.
- Collision Cross-Section (CCS): Predicted CCS values for the target compound (178.7 Ų for [M+H]⁺) suggest moderate molecular size compared to analogs like 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (smaller CCS due to reduced branching) .
Biological Activity
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The compound's IUPAC name is 6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]-4-quinolinecarboxylic acid. It has the following structural formula:
The molecular structure features a bromine atom and a quinoline core, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the bromine atom and the ethylphenyl group enhances its binding affinity to various biological molecules, potentially leading to several pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 5.0 |
| MCF-7 | 3.5 |
| HCT116 | 2.8 |
These results indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. The compound exhibited an inhibition rate of up to 80% in cytokine release assays compared to control groups .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Properties : A study conducted by Zhang et al. (2023) evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound had a notable inhibitory effect on cell viability in A375 and MCF-7 lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
- Mechanistic Insights : Research by Li et al. (2023) explored the molecular pathways affected by this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins, suggesting a mechanism that could be leveraged for therapeutic purposes .
- Anti-inflammatory Assessment : In a separate study focusing on inflammation, compounds similar to this compound were assessed for their ability to inhibit COX enzymes. The findings revealed that this compound exhibits selective inhibition of COX-2, which is associated with reduced inflammation without significant gastrointestinal side effects .
Q & A
Q. What are the established synthetic routes for 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid, and how is structural confirmation achieved?
Methodological Answer: A common approach involves esterification of the quinoline-4-carboxylic acid precursor with ethanol in the presence of concentrated sulfuric acid, followed by reflux and purification via column chromatography (petroleum ether:ethyl acetate). Structural confirmation employs X-ray crystallography to resolve the quinoline core and substituent geometry (e.g., E-configuration of the ethenyl group) . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate molecular integrity, with NMR peaks for the bromo (δ ~7.5–8.5 ppm) and carboxylic acid (broad ~12–13 ppm) groups being critical markers .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies conjugation patterns (e.g., absorbance ~300–350 nm for the quinoline π-system and ethenyl chromophore) .
- FT-IR Spectroscopy: Confirms functional groups (e.g., C=O stretch ~1700 cm for carboxylic acid, C-Br ~600 cm) .
- HPLC-PDA/MS: Ensures purity (>95%) and detects trace byproducts (e.g., incomplete ester hydrolysis or bromination artifacts) .
- Single-Crystal X-Ray Diffraction: Resolves stereochemical details (e.g., dihedral angles between quinoline and aryl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Temperature Control: Lower reaction temperatures (273–278 K) during esterification minimize side reactions (e.g., decarboxylation) .
- Catalyst Screening: Substituting sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) may reduce degradation .
- Solvent Systems: Switching from ethanol to methanol or DMF can alter solubility and reaction kinetics .
- Purification: Gradient elution in column chromatography (e.g., hexane:ethyl acetate 9:1 → 7:3) enhances separation of polar byproducts .
Q. How should researchers address contradictions in spectral data or unexpected byproducts?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, HRMS, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers or stereoisomers) .
- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify intermediates (e.g., bromine migration during cyclization) .
- Byproduct Isolation: Employ preparative TLC or HPLC to isolate impurities for structural elucidation .
Q. What computational strategies are effective in predicting the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict redox behavior (e.g., electron-withdrawing effects of bromo and carboxylic acid groups) .
- Molecular Docking: Models interactions with biological targets (e.g., 5HT3 receptors or amyloid-beta aggregates) to guide pharmacological studies .
- Molecular Dynamics (MD): Simulates solvation effects and stability in physiological environments .
Q. How can researchers design assays to evaluate this compound’s biological activity?
Methodological Answer:
- In Vitro Screening: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s applications) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the ethenyl group) to identify pharmacophores .
- ADMET Profiling: Assess pharmacokinetic properties (e.g., solubility, metabolic stability) using HPLC and microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
